molecular formula C12H19N3O2 B1441291 Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate CAS No. 733757-77-2

Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

货号: B1441291
CAS 编号: 733757-77-2
分子量: 237.3 g/mol
InChI 键: SHUQCUCIHVYJSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate (CAS: 230301-11-8) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The tert-butyl carbamate group at position 5 acts as a protective moiety for amines, making it a critical intermediate in pharmaceutical synthesis . Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 238.29 g/mol . The compound’s structure enables versatility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

属性

IUPAC Name

tert-butyl 3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-9-7-15(6-5-10(9)14-13-8)11(16)17-12(2,3)4/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQCUCIHVYJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CCC2=NN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678051
Record name tert-Butyl 3-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733757-77-2
Record name tert-Butyl 3-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

One-Pot Synthesis via Mixed-Claisen Condensation and Cyclization

  • A literature-adapted one-pot process involves a mixed-Claisen condensation to form the pyrazolo[4,3-c]pyridine core without isolating intermediates.

  • The intermediate ester (e.g., compound 66 in the referenced study) undergoes N-methylation of the pyrazole ring, yielding regioisomers separable by chromatography.

  • Subsequent aminolysis catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) converts esters to amides or related derivatives.

  • Boc-deprotection and reductive amination steps finalize the preparation of the target compound or its derivatives.

Use of tert-Butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate as Intermediate

  • The iodinated intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove protecting groups.

  • The residue is then reacted with bases like DIPEA under cooling to facilitate substitution or further functionalization.

  • Purification is performed by flash column chromatography using gradients of methanol in DCM or preparative high-performance liquid chromatography (HPLC) with acetonitrile/water mixtures containing trifluoroacetic acid.

Multi-Component Reactions Involving 5-Aminopyrazole Precursors

  • 5-Aminopyrazoles serve as valuable synthons for constructing fused pyrazoloazines, including pyrazolo[4,3-c]pyridines.

  • Multi-component reactions with arylaldehydes and cyclic ketones under microwave or conventional heating in solvents such as acetic acid with trifluoroacetic acid as promoter yield fused heterocycles in good yields (72–80%).

  • These methods provide an alternative route to the pyrazolo[4,3-c]pyridine core with various substitutions, including tert-butyl esters.

Purification and Characterization

  • Purification is commonly achieved by flash column chromatography, using solvent gradients such as 0–5% methanol in dichloromethane.

  • Preparative HPLC with gradients of acetonitrile and water containing 0.1% trifluoroacetic acid is also employed for higher purity requirements.

  • Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR, which shows characteristic peaks corresponding to the pyrazolo and pyridine protons, tert-butyl group, and methyl substituents.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes Reference
1 Mixed-Claisen condensation to form pyrazolo[4,3-c]pyridine intermediate Literature method adapted, one-pot process Intermediate ester (e.g., compound 66) formed
2 N-Methylation of pyrazole ring Methylating agent, chromatographic separation Regioisomeric methylated esters obtained
3 Aminolysis catalyzed by TBD TBD catalyst, aminolysis conditions Conversion to amides or related derivatives
4 Boc deprotection and reductive amination Acidic conditions for Boc removal, reductive amination reagents Final target compound or derivatives synthesized
5 Deprotection of tert-butyl 3-iodo intermediate TFA in DCM, room temperature Deprotected intermediate for further functionalization
6 Substitution reactions with bases (e.g., DIPEA) Cooling to 0 °C, base addition Functionalized pyrazolo[4,3-c]pyridine derivatives
7 Multi-component reaction using 5-aminopyrazole Acetic acid, TFA promoter, microwave or heating Fused pyrazoloazines with tert-butyl ester groups
8 Purification Flash chromatography, preparative HPLC Pure tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Research Findings and Notes

  • The one-pot mixed-Claisen condensation approach streamlines the synthesis by avoiding isolation of unstable intermediates, improving overall yield and efficiency.

  • N-methylation produces regioisomers; chromatographic separation is essential to isolate the desired methylated product.

  • Use of tert-butyl protecting groups is advantageous for stability during multi-step synthesis and can be removed under mild acidic conditions (e.g., TFA in DCM).

  • Multi-component reactions with 5-aminopyrazoles provide a versatile and efficient route to related fused heterocycles, potentially adaptable for the target compound synthesis.

  • Purification by preparative HPLC with acidic modifiers ensures high purity suitable for pharmaceutical or research applications.

化学反应分析

Types of Reactions

Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-C]pyridine compounds exhibit significant anticancer properties. Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research demonstrated that compounds with similar structures effectively targeted the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and proliferation .

Neurological Research

Another prominent application of this compound is in neurological research. Studies have explored its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in various pharmacological studies .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Drug Development

The compound serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Researchers are actively exploring its derivatives for improved efficacy in treating various diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and the ability to cross the blood-brain barrier (BBB). This property is particularly advantageous for central nervous system-targeted therapies .

Polymer Chemistry

In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials suitable for high-performance applications .

Nanotechnology

This compound is being investigated for use in nanotechnology applications, particularly in drug delivery systems where controlled release and targeted delivery are critical .

作用机制

The mechanism of action of Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .

相似化合物的比较

Data Table of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Activities
Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-methyl 238.29 230301-11-8 Intermediate for kinase inhibitors
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-hydroxymethyl, 1-methyl 267.32 1330765-07-5 Acute oral toxicity (Class 4), skin/eye irritant
tert-Butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-iodo - 661487-17-8 Potential cross-coupling reagent
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-amino, 2-methyl 238.29 398491-64-0 Anticancer kinase inhibitor candidate
1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide 3-phenyl, 1-benzoyl, 4-nitrophenyl - - Anti-TB activity (IC₅₀: 21.8 μM)
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 3-trifluoromethyl - 733757-89-6 Enhanced metabolic stability due to CF₃ group

生物活性

Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate (CAS No. 733757-77-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H19_{19}N3_3O2_2
  • Molecular Weight : 237.30 g/mol
  • Purity : ≥ 95%
  • CAS Number : 733757-77-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against a range of pathogens, including resistant strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 µM .
  • Inhibition of Protein Interactions : The compound has been reported to inhibit critical protein-protein interactions in pathogenic organisms, which is vital for their survival and replication. This mechanism is particularly relevant in the context of parasitic infections .
  • Kinase Inhibition : In vitro studies have indicated that this compound inhibits various kinases involved in cancer progression, such as VEGFR-2 and CDK2. The IC50_{50} values for these targets are reported to be in the low micromolar range (e.g., 1.46 µM for VEGFR-2) .

Biological Activity Summary Table

Activity TypeTarget/PathogenEffectivenessReference
AntimicrobialMycobacterium tuberculosisMIC = 26.7 µM
Protein InteractionVarious pathogensInhibitory
Kinase InhibitionVEGFR-2IC50_{50} = 1.46 µM
CDK2IC50_{50} = 0.36 µM

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated the efficacy of various pyrazolo derivatives against ESKAPE pathogens, highlighting the role of this compound in inhibiting Mycobacterium tuberculosis. The results indicated a promising avenue for developing new anti-tuberculosis medications .
  • Cancer Research :
    In another study focusing on cancer therapeutics, this compound was shown to selectively inhibit CDK2 and CDK9 with high potency. This selectivity could potentially lead to fewer side effects compared to traditional chemotherapeutics that target multiple kinases indiscriminately .

常见问题

Q. What are the common synthetic routes for preparing tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

The synthesis typically involves multi-step protocols starting from piperidin-4-one derivatives. For example, analogous pyrazolo[4,3-c]pyridine scaffolds are synthesized via cyclization reactions, followed by functionalization at the 3-position using methylating agents. Key steps include Boc-protection (tert-butyloxycarbonyl) to stabilize intermediates and facilitate purification . Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize byproducts like regioisomers.

Q. How is crystallographic data for this compound analyzed to confirm its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures. For example, Acta Crystallographica Section E reports bond lengths, angles, and torsion angles to validate the bicyclic pyrazolo-pyridine core and tert-butyl carbamate conformation . Hydrogen-bonding patterns are analyzed using graph-set notation to assess packing interactions .

Q. What safety precautions are required when handling this compound?

Based on GHS classification, the compound is acutely toxic (oral, dermal) and causes severe eye irritation. Researchers must use fume hoods, wear nitrile gloves, and employ eye protection. In case of skin contact, wash immediately with water for 15 minutes. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can structural modifications at the 3-methyl position influence biological activity?

Substitutions at the 3-methyl group can modulate interactions with biological targets. For instance, replacing methyl with a hydroxymethyl group (as in a related compound) alters solubility and hydrogen-bonding capacity, potentially enhancing binding to enzymes like Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ values in the µM range) . Structure-activity relationship (SAR) studies require iterative synthesis, enzyme assays, and molecular docking to validate design hypotheses.

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., varying MIC values against MTB) may arise from differences in assay conditions (e.g., bacterial strain, culture media). Researchers should:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate compound purity via HPLC and NMR prior to assays.
  • Include positive controls (e.g., isoniazid for MTB) to calibrate activity .

Q. How is the tert-butyl carbamate group utilized in prodrug design?

The Boc group enhances lipophilicity, improving blood-brain barrier penetration. It can be enzymatically cleaved in vivo to release active amines. For example, Boc-protected pyrazolo-pyridines are investigated as kinase inhibitor prodrugs, with hydrolysis rates monitored via LC-MS in pharmacokinetic studies .

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Compounds

ParameterValue (Example)Source
Space groupP2₁/c
Bond length (C-N)1.345 Å
Dihedral angle12.5° (pyrazole ring)

Table 2: In Vitro Activity of Pyrazolo-Pyridine Derivatives

CompoundTargetIC₅₀/MICCytotoxicity (RAW 264.7)
3-Methyl derivativeMTB Pantothenate Synthase21.8 µMNon-toxic at 50 µM
Hydroxymethyl analogMTB Growth26.7 µMND
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Reactant of Route 2
Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。